molecular formula C16H17ClN4O6S B11412527 5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(propylsulfonyl)pyrimidine-4-carboxamide

5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(propylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11412527
M. Wt: 428.8 g/mol
InChI Key: JYSHIVGZTVJDDR-UHFFFAOYSA-N
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Description

5-CHLORO-N-(4-ETHOXY-2-NITROPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(4-ETHOXY-2-NITROPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration: Introduction of the nitro group into the aromatic ring.

    Ethoxylation: Addition of the ethoxy group.

    Sulfonylation: Introduction of the sulfonyl group.

    Pyrimidine Ring Formation: Construction of the pyrimidine ring.

    Chlorination: Introduction of the chlorine atom.

    Amidation: Formation of the carboxamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-(4-ETHOXY-2-NITROPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological molecules.

    Medicine: Investigating its potential as a pharmaceutical agent.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-(4-ETHOXY-2-NITROPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE would involve its interaction with specific molecular targets. This could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Binding: Interacting with cellular receptors to modulate biological pathways.

    Signal Transduction: Affecting intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-CHLORO-N-(4-METHOXY-2-NITROPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE
  • 5-CHLORO-N-(4-ETHOXY-2-AMINOPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 5-CHLORO-N-(4-ETHOXY-2-NITROPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE lies in its specific functional groups and their arrangement, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C16H17ClN4O6S

Molecular Weight

428.8 g/mol

IUPAC Name

5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-propylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C16H17ClN4O6S/c1-3-7-28(25,26)16-18-9-11(17)14(20-16)15(22)19-12-6-5-10(27-4-2)8-13(12)21(23)24/h5-6,8-9H,3-4,7H2,1-2H3,(H,19,22)

InChI Key

JYSHIVGZTVJDDR-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(C=C(C=C2)OCC)[N+](=O)[O-])Cl

Origin of Product

United States

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